4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes bromine atoms, methoxy groups, and a benzoic acid moiety, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Condensation: The reaction of 3,5-dibromo-2-methoxybenzaldehyde with prop-2-enoyl chloride to form the corresponding enone.
Thioamide Formation: The reaction of the enone with thioamide to form the carbamothioyl intermediate.
Coupling: The final coupling of the intermediate with 4-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the enone group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the methoxy and enone groups.
4-Methoxybenzoic acid: Lacks the bromine atoms and the enone group.
3,5-Dibromo-2-methoxybenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine atoms and a methoxy group enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.
Properties
CAS No. |
532432-36-3 |
---|---|
Molecular Formula |
C18H14Br2N2O4S |
Molecular Weight |
514.2 g/mol |
IUPAC Name |
4-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H14Br2N2O4S/c1-26-16-11(8-12(19)9-14(16)20)4-7-15(23)22-18(27)21-13-5-2-10(3-6-13)17(24)25/h2-9H,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
MXLNPHZYUOVYLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.